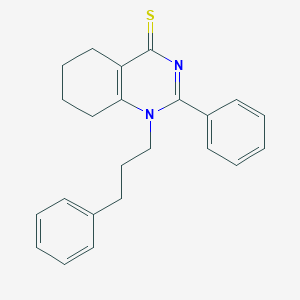![molecular formula C23H22N2O5S2 B284952 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284952.png)
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBIM belongs to the class of benzimidazole derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wirkmechanismus
The mechanism of action of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's activity against protein tyrosine phosphatase 1B is thought to be due to its ability to bind to the enzyme's active site and inhibit its activity.
Biochemical and Physiological Effects:
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. In addition to its antitumor and antidiabetic properties, 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has also been found to exhibit antibacterial and antifungal activity. It has been suggested that 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's ability to inhibit the growth of microorganisms is due to its ability to disrupt their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's unique properties make it a valuable tool in scientific research. Its high potency and low toxicity make it an attractive candidate for drug development. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its high cost may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one-based drugs for the treatment of cancer and type 2 diabetes. Another area of interest is the exploration of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one's potential applications in material science and catalysis. Finally, further research is needed to fully understand the mechanism of action of 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one and its potential applications in other fields.
Synthesemethoden
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through a multistep procedure that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1,2-diaminobenzene in the presence of sodium hydroxide. The resulting intermediate is then subjected to a cyclization reaction with phosgene to yield 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has also been found to inhibit the activity of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of glucose homeostasis, making it a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
Molekularformel |
C23H22N2O5S2 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
1,3-bis[(2,4-dimethylphenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-9-11-21(17(3)13-15)31(27,28)24-19-7-5-6-8-20(19)25(23(24)26)32(29,30)22-12-10-16(2)14-18(22)4/h5-14H,1-4H3 |
InChI-Schlüssel |
UZZJDVAEDKVRFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)


![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)
